[3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
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Overview
Description
[3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone: is a complex organic compound that features a piperidine ring, a fluorinated aniline group, and a hydroxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the fluorinated aniline group and the hydroxypyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypyridine moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, [3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways. It may have applications in the treatment of diseases such as cancer or neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- [3-(3-Chloroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
- [3-(3-Bromoanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
- [3-(3-Methoxyanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone
Uniqueness: The presence of the fluorine atom in [3-(3-Fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features can enhance the compound’s efficacy and selectivity in various applications compared to its analogs.
Properties
IUPAC Name |
[3-(3-fluoroanilino)piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-12-3-1-4-13(9-12)20-14-5-2-8-21(11-14)17(23)16-7-6-15(22)10-19-16/h1,3-4,6-7,9-10,14,20,22H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAIROFYPNEXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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